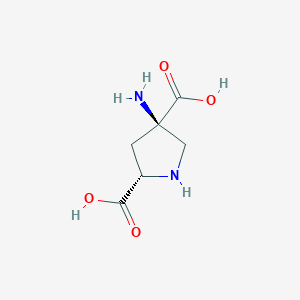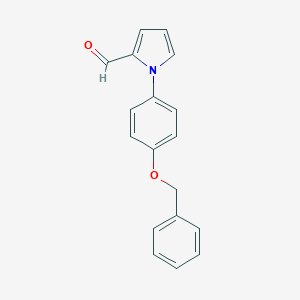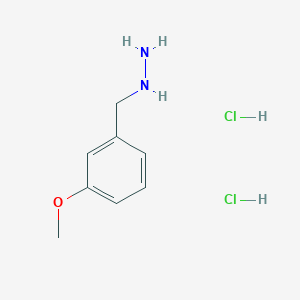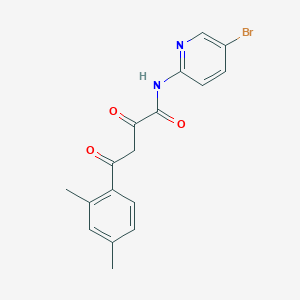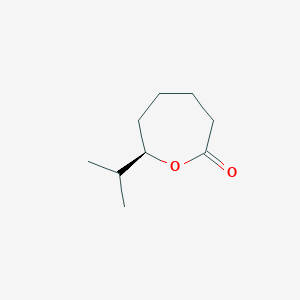
(7R)-7-Propan-2-yloxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-Propan-2-yloxepan-2-one, also known as (R)-PMPA, is a potent and selective inhibitor of the viral enzyme, reverse transcriptase. It was first synthesized in 1996 and has since been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections.
Wirkmechanismus
(R)-PMPA works by inhibiting the viral enzyme, reverse transcriptase, which is essential for the replication of HIV and other retroviruses. Specifically, (R)-PMPA acts as a nucleotide analogue, competing with the natural nucleotides for incorporation into the growing viral DNA chain. Once incorporated, (R)-PMPA terminates the chain and prevents further viral replication.
Biochemische Und Physiologische Effekte
In addition to its antiviral activity, (R)-PMPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This is thought to be due to its ability to inhibit the activity of glutamate carboxypeptidase II, an enzyme that is involved in the metabolism of the neurotransmitter, glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (R)-PMPA is its high selectivity for the viral enzyme, reverse transcriptase. This makes it a promising candidate for the development of new antiviral therapies with minimal side effects. However, (R)-PMPA is also highly hydrophilic, which can limit its ability to penetrate cell membranes and reach its target site. This can be overcome by the use of prodrug derivatives, which are more lipophilic and can be more easily absorbed by cells.
Zukünftige Richtungen
There are several future directions for research on (R)-PMPA. One area of interest is the development of prodrug derivatives that can improve its bioavailability and efficacy. Another area of interest is the investigation of its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, there is also interest in exploring its neuroprotective effects further and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of (R)-PMPA involves the reaction of (R)-2,3-epoxypropanol with diethyl phosphonoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with sodium hydroxide to yield (R)-PMPA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(R)-PMPA has been extensively studied for its potential use in the treatment of HIV/AIDS and other viral infections. In vitro studies have shown that (R)-PMPA is a potent inhibitor of HIV reverse transcriptase, with an IC50 value of 0.001 μM. In vivo studies in animal models have also demonstrated the efficacy of (R)-PMPA in reducing viral load and improving immune function.
Eigenschaften
CAS-Nummer |
183378-26-9 |
|---|---|
Produktname |
(7R)-7-Propan-2-yloxepan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(7R)-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-5-3-4-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
GCKNMPQGTYEGHR-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCCCC(=O)O1 |
SMILES |
CC(C)C1CCCCC(=O)O1 |
Kanonische SMILES |
CC(C)C1CCCCC(=O)O1 |
Synonyme |
2-Oxepanone,7-(1-methylethyl)-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



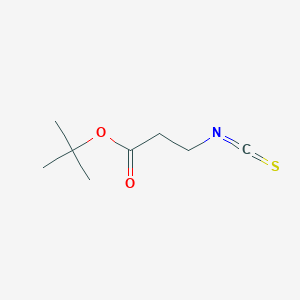
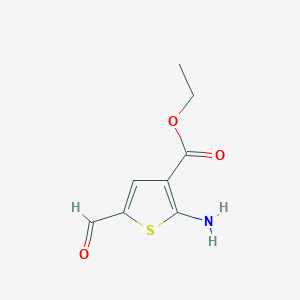
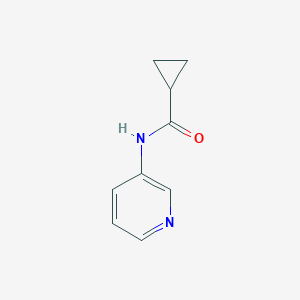
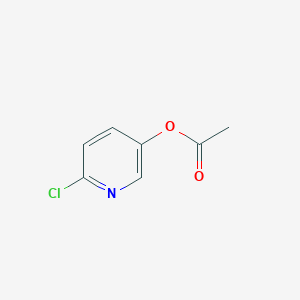
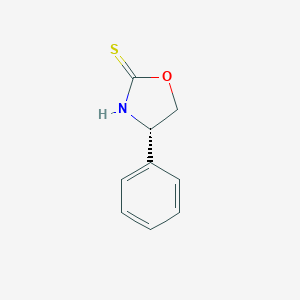
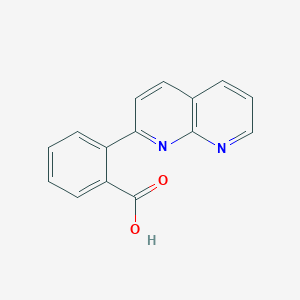

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
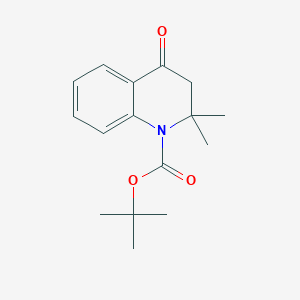
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
